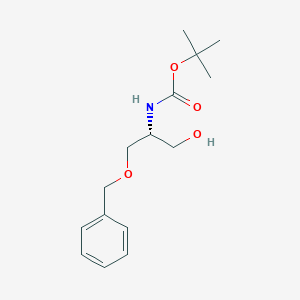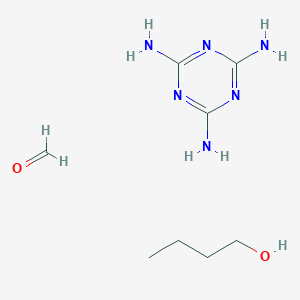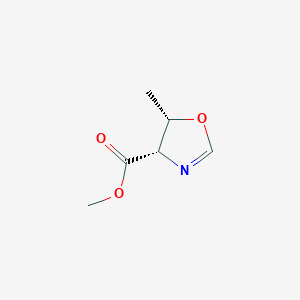
(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol
Vue d'ensemble
Description
®-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol is a chiral compound that features a benzyloxy group, a Boc-protected amino group, and a hydroxyl group. This compound is of significant interest in organic synthesis due to its versatile functional groups, which allow for various chemical transformations and applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by the introduction of the benzyloxy group. One common method involves the reaction of ®-3-amino-1-propanol with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected intermediate. This intermediate is then reacted with benzyl bromide in the presence of a base such as sodium hydride (NaH) to introduce the benzyloxy group .
Industrial Production Methods
Industrial production of ®-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol follows similar synthetic routes but often employs optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the scalability and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
®-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The benzyloxy group can be reduced to a hydroxyl group using hydrogenation or other reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: Hydrogenation, LiAlH4
Substitution: Sodium hydride (NaH), benzyl bromide
Major Products Formed
Oxidation: Formation of carbonyl compounds
Reduction: Formation of hydroxyl compounds
Substitution: Formation of various substituted derivatives
Applications De Recherche Scientifique
®-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of drug candidates and as a building block for active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of ®-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol involves its functional groups participating in various chemical reactions. The Boc-protected amino group provides stability and prevents unwanted side reactions, while the benzyloxy group can be selectively modified. The hydroxyl group allows for further functionalization, making this compound a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-3-(Boc-amino)piperidine
- ®-3-(Boc-amino)-2-hydroxypropyl benzoate
Uniqueness
®-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol is unique due to its combination of a benzyloxy group, a Boc-protected amino group, and a hydroxyl group. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .
Propriétés
IUPAC Name |
tert-butyl N-[(2R)-1-hydroxy-3-phenylmethoxypropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-13(9-17)11-19-10-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIDLARYVJJEQY-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)COCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)COCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453996 | |
| Record name | (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120349-75-9 | |
| Record name | (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,3R,9R,11S)-5,5,7,7,13,13,15,15-octa(propan-2-yl)-4,6,8,12,14,16-hexaoxa-5,7,13,15-tetrasilatricyclo[9.5.0.03,9]hexadecane-2,10-diol](/img/structure/B54252.png)





![(3R,4aR,6R,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-1-one](/img/structure/B54261.png)
![[(E,3R,4R,5R,9S,10S)-1-[formyl(methyl)amino]-11-[(10S,11R,13E,16S,20S,21R,22S,24E)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate](/img/structure/B54262.png)




